R-L3

Vue d'ensemble

Description

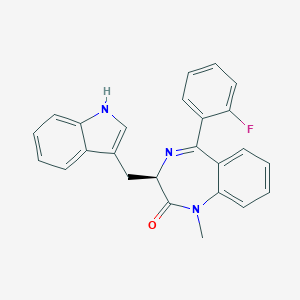

R-L3, également connu sous le nom de (3R)-5-(2-fluorophényl)-3-(1H-indol-3-ylméthyl)-1-méthyl-3H-1,4-benzodiazépin-2-one, est un composé organique synthétique. C'est un ligand qui se lie aux centres métalliques pour générer des complexes de coordination. Ce composé est connu pour sa capacité à moduler les propriétés électroniques des métaux et à influencer l'environnement stérique de la sphère de coordination métallique .

Applications De Recherche Scientifique

R-L3 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : this compound est utilisé comme ligand en chimie de coordination pour étudier les interactions métal-ligand et la catalyse.

Biologie : Il est utilisé dans des études biologiques pour étudier ses effets sur les canaux ioniques et les processus cellulaires.

Médecine : this compound a des applications thérapeutiques potentielles, en particulier dans le traitement des affections cardiaques en modulant les canaux potassiques.

Industrie : this compound est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers processus industriels

5. Mécanisme d'action

This compound exerce ses effets en se liant aux canaux potassiques et en modulant leur activité, en particulier les canaux Kv7.1/KCNE1. Cette liaison conduit à une augmentation de l'amplitude du courant et à un ralentissement léger de l'activation du canal. Le composé raccourcit la durée du potentiel d'action et supprime les dépolarisations précoces après les potentiels d'action dans les myocytes ventriculaires, ce qui en fait un agent thérapeutique potentiel pour les affections cardiaques .

Composés similaires :

L-364,373 : Un autre activateur des canaux Kv7.1/KCNE1 ayant des effets similaires sur les myocytes cardiaques.

Pyrithione de zinc : Active les canaux KCNQ1 homomériques.

Acide 4,4'-diisothiocyanatostilbène-2,2'-disulfonique : Active le complexe KCNQ1 + KCNE1.

Unicité : this compound est unique dans sa liaison spécifique et son activation des canaux Kv7.1/KCNE1, ce qui le rend particulièrement efficace pour moduler les potentiels d'action cardiaques. Sa capacité à améliorer sélectivement l'état ouvert complètement activé de ces canaux le distingue d'autres composés similaires .

Mécanisme D'action

- KCNQ1 loss-of-function mutations lead to prolonged cardiac action potential duration and are associated with long QT syndrome, a condition predisposing patients to lethal ventricular arrhythmias .

- Simulations suggest that R-L3 affects both channel pore and voltage sensor, whereas ML277 enhances KCNQ1 channel function through a pore-dependent and voltage sensor–independent mechanism .

- These interactions modulate channel opening and closing, impacting cellular repolarization and excitability .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

R-L3 is known to be an activator of Kv7.1 (KCNQ1)/mink channels . It interacts with these channels, activating the cardiac Iks current that decreases action potential duration (APD) in cardiac myocytes .

Cellular Effects

In cellular processes, this compound influences cell function by activating the slow delayed rectifier potassium current (Iks), which shortens the action potential duration in guinea pig cardiac myocytes . This modulation of cellular electrical activity can have significant effects on cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with Kv7.1 (KCNQ1)/mink channels . By activating these channels, it influences the flow of potassium ions across the cell membrane, thereby affecting the electrical activity of the cell.

Temporal Effects in Laboratory Settings

Current knowledge indicates that this compound has a stable effect on the activation of Kv7.1 (KCNQ1)/mink channels .

Méthodes De Préparation

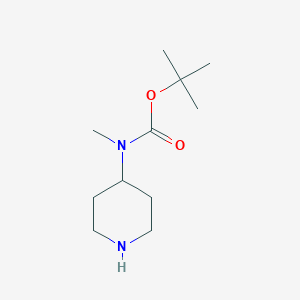

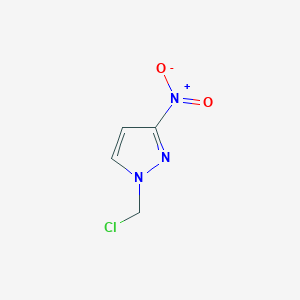

Voies de synthèse et conditions réactionnelles : R-L3 peut être synthétisé par un processus de synthèse organique en plusieurs étapes. La synthèse implique la réaction du chlorure de 2-fluorobenzoyle avec le 1H-indol-3-méthanol en présence d'une base pour former un intermédiaire. Cet intermédiaire est ensuite mis à réagir avec la méthylamine pour former le produit final, this compound .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement l'utilisation de réactifs de haute pureté, des températures de réaction contrôlées et des techniques de purification efficaces telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : R-L3 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des oxydes correspondants.

Réduction : La réduction de this compound peut conduire à la formation de dérivés réduits.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire des oxydes, tandis que la réduction peut produire des dérivés réduits .

Comparaison Avec Des Composés Similaires

L-364,373: Another activator of Kv7.1/KCNE1 channels with similar effects on cardiac myocytes.

Zinc pyrithione: Activates homomeric KCNQ1 channels.

4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid: Activates KCNQ1 + KCNE1 complex.

Uniqueness: R-L3 is unique in its specific binding and activation of Kv7.1/KCNE1 channels, which makes it particularly effective in modulating cardiac action potentials. Its ability to selectively enhance the fully activated open state of these channels distinguishes it from other similar compounds .

Propriétés

IUPAC Name |

(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O/c1-29-23-13-7-4-10-19(23)24(18-9-2-5-11-20(18)26)28-22(25(29)30)14-16-15-27-21-12-6-3-8-17(16)21/h2-13,15,22,27H,14H2,1H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBANSGENFERAT-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349652 | |

| Record name | R-L3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103342-82-1 | |

| Record name | L 364373 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103342821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-L3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

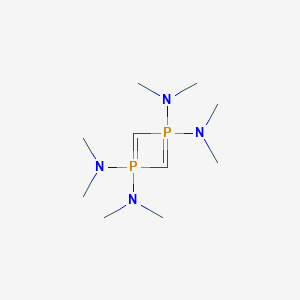

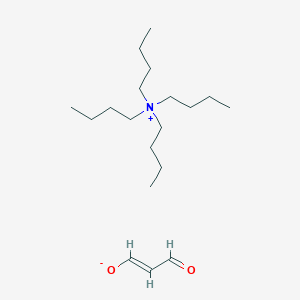

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: R-L3 primarily targets Kv7.1 potassium channels, also known as KCNQ1 channels. [, , , ] These channels play a crucial role in regulating cardiac action potential duration by contributing to the slow delayed rectifier potassium current (IKs). [, , ]

A: this compound binds to a specific site within the Kv7.1 channel pore domain, distinct from the binding site of the channel's natural ligand. [, ] This binding enhances channel function by promoting channel opening and slowing deactivation. [, ] Recent research suggests that this compound might exert its effects through two independent mechanisms: allosteric modulation of the pore domain and electro-mechanical uncoupling of the voltage sensor. []

A: this compound binding to Kv7.1 channels leads to increased potassium current (IKs) through these channels. [, , ] This increased IKs current contributes to a shortening of the cardiac action potential duration. [, , ]

ANone: this compound ((3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one) has a molecular formula of C25H20FN3O and a molecular weight of 401.44 g/mol.

ANone: While the provided abstracts don't delve into detailed spectroscopic data, standard characterization techniques like NMR (1H, 13C), IR, and mass spectrometry would have been employed to confirm its structure.

A: Yes, computational modeling and simulations have played a role in understanding the interaction of this compound with Kv7.1 channels. [, ] For instance, studies have used in silico modeling to propose a mechanism for this compound induced changes in channel gating. [] Furthermore, investigations into the binding site of this compound within the Kv7.1 channel have utilized computational approaches. []

A: Research indicates that the stereochemistry of this compound plays a crucial role in its activity. The R-enantiomer (this compound) activates IKs, while the S-enantiomer (S-L3) exhibits blocking effects. [, ] This highlights the significance of stereospecific interactions with the target channel.

A: Yes, studies employing scanning mutagenesis have identified specific amino acid residues within the Kv7.1 channel's pore domain, particularly in the S5 and S6 transmembrane segments, that are essential for this compound binding and functional effects. [] Mutations at these sites can significantly alter the compound's potency and efficacy. []

A: this compound emerged as a crucial tool compound in the study of Kv7.1 channels and their role in cardiac electrophysiology. [] Its discovery enabled researchers to explore the therapeutic potential of modulating these channels for treating cardiac arrhythmias, particularly long QT syndrome. [, , ] The use of this compound has significantly contributed to our understanding of the structure-function relationship of Kv7.1 channels. [, ]

A: this compound has bridged research across disciplines like pharmacology, electrophysiology, and molecular biology. [, , ] Its application extends beyond cardiology, with studies investigating its effects on other organ systems, such as the pulmonary vasculature and urinary bladder. [, , ] This highlights the versatility of this compound as a research tool to probe the physiological and pathological roles of Kv7.1 channels in various tissues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)

![Octreotide[reduced]](/img/structure/B12769.png)

![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)